Hydrazine, (3-bromo-4-methylphenyl)-
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Overview
Description
“Hydrazine, (3-bromo-4-methylphenyl)-” is a chemical compound with the molecular formula C7H9BrN2. It has a molecular weight of 201.06 . This compound is part of a class of compounds known as hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond .
Synthesis Analysis
The synthesis of hydrazine-coupled pyrazoles, which are similar to “Hydrazine, (3-bromo-4-methylphenyl)-”, has been reported in the literature . These compounds were synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis involved the reaction of chalcones with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “Hydrazine, (3-bromo-4-methylphenyl)-” includes a hydrazine group attached to a phenyl ring, which is substituted with a bromo group and a methyl group . The exact position of these substituents on the phenyl ring can vary, resulting in different isomers .Physical And Chemical Properties Analysis
“Hydrazine, (3-bromo-4-methylphenyl)-” has a melting point of 94.2 °C and a predicted boiling point of 284.6±28.0 °C . It has a predicted density of 1.564±0.06 g/cm3 and a predicted pKa of 5.11±0.24 .Scientific Research Applications
Synthesis of Pyrazole Derivatives
“(3-bromo-4-methylphenyl)hydrazine” can be used in the synthesis of pyrazole derivatives . Pyrazole-bearing compounds are known for their diverse pharmacological effects . The structures of these synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Antileishmanial Activity
Pyrazole derivatives synthesized using “(3-bromo-4-methylphenyl)hydrazine” have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Antimalarial Activity
These pyrazole derivatives also demonstrated significant antimalarial activities . Specifically, compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that “(3-bromo-4-methylphenyl)hydrazine” and its derivatives could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Future Directions
The future directions for “Hydrazine, (3-bromo-4-methylphenyl)-” could involve further exploration of its potential pharmacological activities. Given the reported antileishmanial and antimalarial activities of hydrazine-coupled pyrazoles , “Hydrazine, (3-bromo-4-methylphenyl)-” could potentially be studied for similar activities. Additionally, new synthetic routes and derivatives of this compound could be explored to enhance its pharmacological properties.
properties
IUPAC Name |
(3-bromo-4-methylphenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTMWTPENRTGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, (3-bromo-4-methylphenyl)- |
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